2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide 2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19957867
InChI: InChI=1S/C11H10BrN3O2/c12-8-1-3-10(4-2-8)17-7-11(16)15-9-5-13-14-6-9/h1-6H,7H2,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C11H10BrN3O2
Molecular Weight: 296.12 g/mol

2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide

CAS No.:

Cat. No.: VC19957867

Molecular Formula: C11H10BrN3O2

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide -

Specification

Molecular Formula C11H10BrN3O2
Molecular Weight 296.12 g/mol
IUPAC Name 2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide
Standard InChI InChI=1S/C11H10BrN3O2/c12-8-1-3-10(4-2-8)17-7-11(16)15-9-5-13-14-6-9/h1-6H,7H2,(H,13,14)(H,15,16)
Standard InChI Key CRGVQDLOFSQEHU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OCC(=O)NC2=CNN=C2)Br

Introduction

Chemical Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide typically follows a three-step protocol involving:

  • Bromophenoxy Acetic Acid Formation: 4-Bromophenol undergoes nucleophilic substitution with ethyl bromoacetate in acetone under reflux (60–70°C, 6–8 hours), yielding ethyl 2-(4-bromophenoxy)acetate.

  • Acetamide Coupling: The ester intermediate is hydrolyzed to 2-(4-bromophenoxy)acetic acid using NaOH (1M, 2 hours), followed by activation with thionyl chloride (SOCl₂, 50°C, 1 hour) to form the acid chloride.

  • Pyrazole Amidation: The acid chloride reacts with 4-amino-1H-pyrazole in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (Et₃N), achieving yields of 68–72% after recrystallization from ethanol .

Table 1: Optimal Reaction Conditions

StepReagentsTemperatureTimeYield
14-Bromophenol, ethyl bromoacetate, K₂CO₃65°C7 hr85%
2NaOH (1M), SOCl₂50°C3 hr92%
34-Amino-1H-pyrazole, Et₃N0–5°C2 hr71%

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization to achieve >98% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J=8.7 Hz, 2H, Ar-H), 6.92 (d, J=8.7 Hz, 2H, Ar-H), 4.62 (s, 2H, OCH₂CO), 2.51 (s, 1H, NH) .

  • ¹³C NMR: δ 168.9 (C=O), 158.2 (C-O), 132.4–116.7 (aromatic carbons), 66.3 (OCH₂) .

Molecular Structure and Electronic Properties

ParameterValue (DFT/B3LYP/6-311+G**)
HOMO (eV)-6.24
LUMO (eV)-1.87
Dipole Moment4.12 D
LogP2.38

Spectroscopic Fingerprints

Fourier-transform infrared spectroscopy (FTIR) identifies key vibrational modes:

  • N-H Stretch: 3320 cm⁻¹ (amide)

  • C=O Stretch: 1675 cm⁻¹

  • C-Br Stretch: 615 cm⁻¹

Biological Activities and Mechanisms

Enzymatic Inhibition

In vitro assays demonstrate moderate inhibition of cyclooxygenase-2 (COX-2, IC₅₀ = 18.7 μM) and epidermal growth factor receptor (EGFR, IC₅₀ = 23.4 μM). Docking simulations suggest the bromophenoxy group occupies hydrophobic pockets, while the pyrazole nitrogen coordinates with catalytic lysine residues.

Table 3: Antimicrobial Activity (MIC, μg/mL)

OrganismMIC
S. aureus32
E. coli64
C. albicans128

Toxicity Profiling

Acute toxicity studies in rodents (LD₅₀ = 480 mg/kg) indicate hepatorenal toxicity at high doses, with histopathological changes in proximal tubules and centrilobular necrosis.

Environmental and Regulatory Considerations

Degradation Pathways

Photolytic degradation under UV-C light (254 nm) in aqueous media follows pseudo-first-order kinetics (k = 0.027 min⁻¹), producing brominated phenolic byproducts. Soil half-life (t₁/₂) ranges from 14–28 days, depending on microbial activity.

Table 4: Environmental Fate Parameters

ParameterValue
Water Solubility1.2 mg/L
Koc (Soil)310 L/kg
BCF (Fish)28

Comparative Analysis with Structural Analogs

Table 5: Structure-Activity Relationships

CompoundModificationsEGFR IC₅₀ (μM)LogP
ParentNone23.42.38
Chloro analogBr → Cl19.12.15
MethylpyrazoleN-H → N-CH₃41.62.67

Replacing bromine with electron-withdrawing groups (e.g., -NO₂) enhances kinase inhibition but increases cytotoxicity .

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